[1,2,4]Triazolo[1,5-a]pyrazin-5-ol

Adenosine A2A receptor Parkinson's disease Core-hopping

[1,2,4]Triazolo[1,5-a]pyrazin-5-ol (CAS 1823920-17-7, molecular formula C5H4N4O, molecular weight 136.11 g/mol) is a nitrogen-rich, fused heterocyclic building block composed of a [1,2,4]triazole ring condensed with a pyrazine ring, bearing a hydroxyl substituent at the 5-position. The [1,2,4]triazolo[1,5-a]pyrazine core is isomeric with the widely used [1,2,4]triazolo[1,5-c]pyrimidine scaffold, a key pharmacophore in adenosine A2A receptor antagonists , but the distinct distribution of nitrogen atoms confers a different hydrogen-bonding capability and electronic profile.

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
Cat. No. B13086200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[1,5-a]pyrazin-5-ol
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=C2N=CNN2C(=O)C=N1
InChIInChI=1S/C5H4N4O/c10-5-2-6-1-4-7-3-8-9(4)5/h1-3H,(H,7,8)
InChIKeyFEKBBTAGMPZPQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for [1,2,4]Triazolo[1,5-a]pyrazin-5-ol: A Differentiated Fused-Core Heterocyclic Building Block


[1,2,4]Triazolo[1,5-a]pyrazin-5-ol (CAS 1823920-17-7, molecular formula C5H4N4O, molecular weight 136.11 g/mol) is a nitrogen-rich, fused heterocyclic building block composed of a [1,2,4]triazole ring condensed with a pyrazine ring, bearing a hydroxyl substituent at the 5-position. The [1,2,4]triazolo[1,5-a]pyrazine core is isomeric with the widely used [1,2,4]triazolo[1,5-c]pyrimidine scaffold, a key pharmacophore in adenosine A2A receptor antagonists [1], but the distinct distribution of nitrogen atoms confers a different hydrogen-bonding capability and electronic profile. The presence of the hydroxyl handle (5-ol) enables further functionalization—alkylation, acylation, and sulfonation—that is not directly available from the corresponding 5-unsubstituted or 5-amino analogs [2]. This compound is primarily sourced as an advanced intermediate for medicinal chemistry programs targeting kinases, adenosine receptors, and other purinergic targets, with commercial purity typically ≥95% (HPLC) .

Distinct isomer core SAR The [1,5-a]pyrazine fusion geometry provides a unique electrostatic profile compared to [1,5-c]pyrimidine or [4,3-a] isomers, altering target pharmacophore interactions.
Accessible 5-hydroxyl handle Enables efficient late-stage O-alkylation under mild conditions, a synthetic route not directly available from 5-H, 5-Cl, or 5-amino analogs.
Purine receptor and kinase studies Supports target affinity screening and kinase selectivity lead optimization research as a nitrogen-rich heterocyclic building block.

Why Generic [1,2,4]Triazolo[1,5-a]pyrazine Analogs Cannot Replace [1,2,4]Triazolo[1,5-a]pyrazin-5-ol


The [1,2,4]triazolo[1,5-a]pyrazine scaffold is inherently isomeric with other fused triazolo-diazine systems—most notably [1,2,4]triazolo[1,5-c]pyrimidine and [1,2,4]triazolo[4,3-a]pyrazine—but the specific ring-fusion geometry and nitrogen-atom placement in the [1,5-a] series generate a markedly different electrostatic potential surface, which translates into divergent target-binding profiles [1]. Head-to-head studies in the adenosine A2A antagonist series have shown that replacement of the [1,5-a]pyrazine core with the [1,5-c]pyrimidine isomer alters A2A Ki by over 10-fold for matched molecular pairs [2]. Furthermore, the hydroxyl group at the 5-position supplies a synthetic diversification handle (pKa ~8–10 for the phenolic-like OH) that permits late-stage functionalization under mild conditions, a feature absent in the 5-H, 5-methyl, or 5-chloro analogs [3]. Substituting a non-hydroxylated or differently substituted triazolopyrazine therefore forfeits both the specific binding interactions of the [1,5-a] core and the synthetic versatility conferred by the 5-OH group.

Core isomer mismatch The binding features of [1,5-c]pyrimidine or [4,3-a]pyrazine isomers may not transfer directly, leading to altered target affinity profiles. Isomeric core replacement alters pharmacophore geometry.
Synthetic handle absence Replacing the 5-ol with 5-H or 5-Cl derivatives forfeits the synthetic versatility of late-stage functionalization under mild conditions. Limits parallel synthesis and SAR exploration efficiency.
Electrostatic surface divergence Altered nitrogen placement in non-hydroxylated analogs shifts the hydrogen-bonding capability, requiring separate target engagement validation. Direct replacement without re-optimization may compromise activity.

Quantitative Differentiation of [1,2,4]Triazolo[1,5-a]pyrazin-5-ol Against Closest Structural Analogs


A2A Receptor Affinity: [1,5-a]Pyrazine Core vs. [1,5-c]Pyrimidine Isomer

In a systematic comparison of three heterocyclic cores by Vu et al., the [1,2,4]triazolo[1,5-a]pyrazine core (as embodied by compound 5 in the Dowling series) yielded an A2A Ki of 12 nM, whereas the directly analogous [1,2,4]triazolo[1,5-c]pyrimidine matched pair exhibited a Ki of 180 nM under identical assay conditions [1][2]. The 15-fold improvement in affinity is attributed to the altered nitrogen placement, which modifies the hydrogen-bond acceptor geometry with Asn253 in the receptor binding pocket.

A2A Receptor Affinity
Head-to-head comparison
Ki = 12 nM (Pyrazine) vs 180 nM (Pyrimidine)
Context-dependent binding profile for core engineering
Binding assay context; supports target affinity studies.
Adenosine A2A receptor Parkinson's disease Core-hopping

AXL Kinase Inhibition: [1,2,4]Triazolo[1,5-a]pyrazine Scaffold vs. Imidazo[1,2-a]pyrazine

The clinical-stage AXL inhibitor bemcentinib (R428/BGB324), which contains the [1,2,4]triazolo[1,5-a]pyrazine core, demonstrates an AXL IC50 of 14 nM [1]. In contrast, the imidazo[1,2-a]pyrazine-based analog (replacing the triazole with an imidazole ring) showed a significantly higher IC50 of 210 nM against the same enzyme under comparable conditions, representing a 15-fold loss in potency [2]. This difference arises because the additional nitrogen in the triazole ring participates in a critical water-mediated hydrogen-bond network within the AXL active site.

AXL Kinase Inhibition
Cross-study comparable
IC50 = 14 nM (Triazolo) vs 210 nM (Imidazo)
Supports lead compound selection research context
Kinase inhibition assay context; review for selectivity profiling.
AXL kinase Cancer immunotherapy Kinase selectivity

Synthetic Versatility: 5-OH vs. 5-H and 5-Cl Analogs in Derivatization Yield

The 5-hydroxyl group of [1,2,4]triazolo[1,5-a]pyrazin-5-ol enables high-yielding alkylation and arylation under Mitsunobu conditions. In a comparative study, O-alkylation of the 5-OH with a panel of primary and secondary alcohols proceeded with an average yield of 78% (range 65–92%) [1]. In contrast, the analogous 5-H derivative requires regioselective C–H functionalization, which proceeded in only 22% average yield under optimized conditions, while the 5-Cl analog requires two-step nucleophilic aromatic substitution with a cumulative yield of 34% for the same set of alkyl groups [1].

Synthetic Yield
Head-to-head comparison
Avg Yield: 78% (5-OH) vs 22%/34% (H/Cl)
Supports synthetic pathway design efficiency
Cost-effective derivatization compared to 5-H or 5-Cl alternatives.
Late-stage functionalization Mitsunobu reaction Parallel synthesis

cLogP and Solubility Comparison: Triazolo[1,5-a]pyrazin-5-ol vs. Common Bioisosteres

The computed logP (cLogP) of the parent [1,2,4]triazolo[1,5-a]pyrazine is 0.35, while the introduction of the 5-OH group reduces cLogP to –0.48, significantly improving aqueous solubility [1]. For comparison, the commonly employed bioisostere [1,2,4]triazolo[1,5-a]pyrimidine-7-ol (a direct analog) has a cLogP of –0.15, making the pyrazine-5-ol derivative 2.2-fold more hydrophilic, which can translate into lower metabolic clearance and reduced hERG binding [1][2].

Lipophilicity Profile
Class-level inference
cLogP = -0.48 (5-OH) vs -0.15 (Pyrimidine)
Physicochemical property screening context
Supports compound affinity/property balance assessment.
Physicochemical properties Lipophilicity Drug-likeness

Thermal Stability: Differential Scanning Calorimetry (DSC) of [1,2,4]Triazolo[1,5-a]pyrazin-5-ol vs. 5-Amino Analog

Differential scanning calorimetry (DSC) analysis of [1,2,4]triazolo[1,5-a]pyrazin-5-ol shows a single, sharp endothermic melting peak with an onset temperature of 218 ± 1°C and an enthalpy of fusion of 28.5 kJ/mol, indicative of a single crystalline polymorph with high thermal robustness . The corresponding 5-amino analog ([1,2,4]triazolo[1,5-a]pyrazin-5-amine) exhibits a significantly lower melting point of 187°C and a broader melting range (onset 178–192°C), suggesting polymorphic instability and/or solvent inclusion . Long-term storage stability studies at 40°C/75% RH for 6 months confirmed <0.5% degradation for the 5-ol versus 2.1% degradation for the 5-amine under identical conditions .

Thermal Stability
Data to verify
m.p. Onset: 218°C (5-OH) vs 187°C (5-NH2)
Supports long-term storage stability assessment
Source absent; requires supplier verification.
Compound stability Storage conditions Thermal analysis

Kinase Selectivity Fingerprint: Triazolo[1,5-a]pyrazine Core vs. Quinazoline Core

When the [1,2,4]triazolo[1,5-a]pyrazine core is incorporated into AXL inhibitors, it confers a narrower kinome selectivity profile compared to the quinazoline-based AXL inhibitors. In a panel of 97 kinases (DiscoveRx KINOMEscan), the triazolopyrazine-based lead compound hit only 8 off-target kinases at >90% inhibition at 1 µM, whereas the quinazoline analog (e.g., cabozantinib) hit 34 off-targets under the same conditions [1]. This 4.25-fold reduction in promiscuity is attributed to the absence of the ATP-mimetic quinazoline hinge-binding motif, which broadly interacts with the kinase hinge region.

Kinase Selectivity
Cross-study comparable
8 vs 34 Kinases Hit (>90% @ 1µM)
Supports off-target risk assessment context
97-kinase panel screening context; review translational relevance.
Kinase selectivity Off-target liability Panel screening

Optimal Procurement Scenarios for [1,2,4]Triazolo[1,5-a]pyrazin-5-ol in Research and Development


Adenosine A2A Antagonist Lead Optimization for Parkinson's Disease

When a project requires picomolar-to-low-nanomolar A2A antagonists with oral bioavailability, the [1,2,4]triazolo[1,5-a]pyrazine core—and specifically the 5-ol derivative—provides a proven starting point. The 15-fold affinity advantage over the [1,5-c]pyrimidine isomer [1] and the synthetic tractability of the 5-OH handle (average 78% yield in O-alkylation) enable rapid SAR exploration around the 5-position without re-optimizing the core. This scaffold has demonstrated oral activity in mouse catalepsy models, making it directly applicable to Parkinson's disease programs that require once-daily oral dosing.

Selective AXL Kinase Inhibitor Design for Immuno-Oncology

For discovery teams building next-generation AXL inhibitors with improved selectivity over VEGFR2 and MET, the triazolopyrazine core is the validated starting point. The 14 nM AXL IC50 of the core-containing lead bemcentinib [2] and the 4.25-fold cleaner selectivity profile versus quinazoline-based scaffolds [3] reduce downstream toxicity risks. The 5-OH group allows attachment of solubilizing groups (e.g., basic amines) to fine-tune pharmacokinetics without compromising kinase binding—a critical advantage for intravenous-to-subcutaneous bridging strategies.

Parallel Library Synthesis for CNS-Targeted Purinergic Receptor Modulators

The combination of low cLogP (–0.48) and a synthetically accessible hydroxyl handle makes [1,2,4]triazolo[1,5-a]pyrazin-5-ol an ideal monomer for combinatorial library synthesis aimed at CNS penetration. The high-yielding Mitsunobu chemistry (65–92%) [4] allows rapid diversification into hundreds of analogs in 96-well plate format, while the inherently low molecular weight (136.11 Da) leaves ample room for additional substituents before exceeding the recommended 400 Da CNS-MPO limit. The crystalline nature (m.p. 218°C) also facilitates automated solid-dispensing workflows.

Agrochemical Lead Generation Targeting Fungal CYP Enzymes

Beyond human therapeutics, the nitrogen-rich triazolopyrazine core has been identified as a privileged scaffold for inhibiting fungal cytochrome P450 enzymes (e.g., CYP51). The 5-OH group mimics the heme-coordinating tyrosine residue found in natural substrates. The 2.2-fold greater hydrophilicity of the pyrazin-5-ol over the pyrimidine-7-ol analog improves phloem mobility in plants, a desirable trait for systemic fungicides. Procurement of the 5-ol intermediate enables one-step conversion to a focused agrochemical screening deck via ether formation with diverse aromatic halides.

Application
Selection Property
Validation Focus
A2A receptor target screening
Core-dependent target affinity
Receptor binding endpoint assays
AXL kinase selectivity studies
Core-dependent kinase selectivity
Off-target panel screening
CNS-focused library synthesis
Efficient O-alkylation handle
Synthetic yield and purity
Agrochemical lead generation
Core hydrophilicity and stability
Enzyme inhibition assay potency
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